Reaction Rate and Amide Yield: Ph₂PCH₂SH Outperforms the Phosphinoalcohol and Extended‑Linker Thiol by >90 % in Both Rate and Product Selectivity
In a direct comparative study, (diphenylphosphino)methanethiol (22) mediated the Staudinger ligation of glycyl residues with a second‑order rate constant of 7.7 × 10⁻³ M⁻¹ s⁻¹ and an isolated amide yield of 95 % [1]. Under identical conditions (DMF/D₂O, 6:1), the phosphinoalcohol analog (24) gave k₂ = 1.2 × 10⁻⁴ M⁻¹ s⁻¹ (1.6 % of the thiol rate) and yielded only 11 % amide, with the mass balance diverted to aza‑Wittig byproducts [1]. The extended‑linker thiol (diphenylphosphino)ethanethiol (25) produced k₂ = 6.5 × 10⁻⁴ M⁻¹ s⁻¹ (8 % of the thiol rate) and gave mainly the Staudinger‑reduction amine side product [1].
| Evidence Dimension | Second‑order rate constant for amide formation (k₂) and isolated amide yield |
|---|---|
| Target Compound Data | k₂ = 7.7 × 10⁻³ M⁻¹ s⁻¹; 95 % amide yield |
| Comparator Or Baseline | (Diphenylphosphino)methanol: k₂ = 1.2 × 10⁻⁴ M⁻¹ s⁻¹, 11 % amide yield. (Diphenylphosphino)ethanethiol: k₂ = 6.5 × 10⁻⁴ M⁻¹ s⁻¹, predominantly amine byproduct. |
| Quantified Difference | 64‑fold faster than the alcohol; 12‑fold faster than the extended thiol; 84‑percentage‑point higher amide yield than the alcohol. |
| Conditions | DMF/D₂O (6:1), 13 C NMR‑based continuous assay, glycyl phosphinothioester + 13 C‑labeled glycyl azide. |
Why This Matters
Procurement of the correct phosphinothiol directly determines whether the ligation proceeds rapidly to the desired amide or stalls with intractable byproduct mixtures, making Ph₂PCH₂SH the only viable choice for high‑yield glycyl couplings.
- [1] Soellner, M. B.; Nilsson, B. L.; Raines, R. T. Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. J. Am. Chem. Soc. 2006, 128 (27), 8820–8828. DOI: 10.1021/ja060484k View Source
